molecular formula C20H23NOS B1325655 3'-Piperidinomethyl-2-thiomethylbenzophenone CAS No. 898792-84-2

3'-Piperidinomethyl-2-thiomethylbenzophenone

Cat. No. B1325655
M. Wt: 325.5 g/mol
InChI Key: ORCIEPKAXJAJCO-UHFFFAOYSA-N
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Description

“3’-Piperidinomethyl-2-thiomethylbenzophenone” is a chemical compound with the CAS Number: 898792-84-2 and a molecular weight of 325.47 . It has a linear formula of C20H23NOS .


Molecular Structure Analysis

The IUPAC name for this compound is [2-(methylsulfanyl)phenyl][3-(1-piperidinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 .

Scientific Research Applications

Fluorescence-Tagged Histamine H3 Receptor Ligands

Research involving (3‐phenoxypropyl)piperidine derivatives, including 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds have been synthesized from piperidine and demonstrate high affinities for the histamine H3 receptor, with potential applications in identifying and understanding binding sites on the receptor (Amon et al., 2007).

Antibacterial Evaluation

Studies have shown that compounds like 3-Farnesyl-2-hydroxybenzoic acid, derived from piperidine analogs, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. This research focuses on synthesizing and evaluating natural antibacterial compounds and their analogs (Malami et al., 2014).

Antiestrogenic Compounds

Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, related to the structure of 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of potent antiestrogenic compounds. These compounds show promise in treating conditions like estrogen-dependent tumors, demonstrating significant antagonism to estradiol (Jones et al., 1984).

Antisecretory Activity in Gastric Acid Secretion

Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which are structurally related to 3'-Piperidinomethyl-2-thiomethylbenzophenone, have been studied for their antisecretory activity in histamine-induced gastric acid secretion. These compounds have shown potential as therapeutic agents in treating conditions like ulcers (Ueda et al., 1991).

Antitubercular Agents

A series of novel compounds, including piperidine and piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies contribute to the development of new antitubercular drugs (Pulipati et al., 2016).

Antileukemic Activity

Research on novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives has shown promising antileukemic activity against human leukemic cell lines. These studies are significant in the context of developing new therapeutic agents for leukemia (Vinaya et al., 2012).

properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCIEPKAXJAJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643134
Record name [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Piperidinomethyl-2-thiomethylbenzophenone

CAS RN

898792-84-2
Record name Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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